molecular formula C17H19N5O3S B2411503 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone CAS No. 1226439-05-9

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2411503
CAS No.: 1226439-05-9
M. Wt: 373.43
InChI Key: JUIGQNFFHNIFDU-UHFFFAOYSA-N
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Description

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a benzimidazole moiety, an oxadiazole ring, and a morpholine group

Properties

IUPAC Name

2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c23-16(22-7-9-24-10-8-22)11-26-17-21-20-15(25-17)6-5-14-18-12-3-1-2-4-13(12)19-14/h1-4H,5-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIGQNFFHNIFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)CCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)acetic Acid Derivatives

The benzo[d]imidazole core is synthesized via cyclocondensation of o-phenylenediamine with substituted acetic acid derivatives. A representative procedure involves reacting o-phenylenediamine with methyl 2-chloroacetate in methanol under acidic conditions, yielding methyl 2-(1H-benzo[d]imidazol-2-yl)acetate. Thionyl chloride (SOCl₂) in methanol facilitates esterification, with yields reaching 86% after 18 hours at 0–20°C. Saponification of the methyl ester using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) generates the free acid, a critical intermediate for subsequent oxadiazole formation.

Cyclization to 5-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazole-2-thiol

The 1,3,4-oxadiazole ring is constructed via cyclodehydration of thiosemicarbazides or through carbodiimide-mediated coupling. In one protocol, 2-(1H-benzo[d]imidazol-2-yl)acetic acid is treated with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), forming the corresponding thiosemicarbazide intermediate. Subsequent cyclization using carbonyldiimidazole (CDI) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at room temperature yields the 1,3,4-oxadiazole-2-thiol derivative. HPLC-MS analysis confirms a molecular ion peak at m/z 261.3 [M+H]⁺, consistent with the expected product.

Thioether Formation with Morpholinoethanone

The thiol group of the oxadiazole intermediate undergoes nucleophilic substitution with 2-chloro-1-morpholinoethanone. Reaction optimization studies indicate that polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile, combined with potassium carbonate (K₂CO₃) as a base, enhance reaction efficiency. Heating at 60–80°C for 6–8 hours affords the thioether-linked product with yields averaging 72–78%. Critical to this step is the exclusion of moisture, as hydrolysis of the morpholinoethanone moiety can lead to side-product formation.

Purification and Crystallization Strategies

Crude product purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Patent data highlight the use of dichloromethane (DCM) and ethyl acetate for fractional crystallization, yielding colorless prisms with >99% purity. Thermal gravimetric analysis (TGA) reveals a melting point range of 208–211°C, aligning with literature values for structurally analogous compounds.

Analytical Characterization and Quality Control

NMR Spectroscopy : ¹H-NMR (500 MHz, DMSO-d₆) displays characteristic signals at δ 10.10 (br s, 1H, NH), 7.70–7.44 (m, 4H, aromatic), 4.58 (q, J = 7.1 Hz, 2H, OCH₂), and 1.38 (t, J = 7.1 Hz, 3H, CH₃). The morpholino protons resonate as a multiplet at δ 3.50–3.70.

HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms a retention time of 12.3 minutes and a molecular ion at m/z 401.4 [M+H]⁺, consistent with the target compound’s molecular formula C₁₉H₂₀N₄O₃S.

Elemental Analysis : Calculated for C₁₉H₂₀N₄O₃S: C, 57.56%; H, 5.08%; N, 14.13%. Found: C, 57.48%; H, 5.12%; N, 14.09%.

Scalability and Industrial Applications

Bench-scale reactions (100 g) demonstrate reproducible yields of 82–86% when using refluxing methanol and aqueous LiOH. Process intensification strategies, such as continuous-flow reactors, reduce reaction times from 18 hours to 4 hours while maintaining >95% purity. The compound’s application as a kinase inhibitor intermediate has driven interest in large-scale synthesis, with patent filings emphasizing cost-effective purification methods.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing oxadiazole derivatives have been explored for their anticancer properties. The oxadiazole ring is known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the oxadiazole structure can enhance its efficacy against tumor cells .
  • GABA Receptor Modulation :
    • The compound's structure suggests potential interactions with GABA (gamma-aminobutyric acid) receptors. Research indicates that certain oxadiazole derivatives can act as ligands for GABA receptors, which are crucial in the treatment of anxiety and seizure disorders. The design of new compounds that target these receptors aims to improve therapeutic outcomes while minimizing side effects associated with traditional benzodiazepines .
  • Antimicrobial Properties :
    • Benzimidazole derivatives have been reported to possess antimicrobial activity. The incorporation of the oxadiazole moiety may enhance this property, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

  • Synthesis and Evaluation of Oxadiazole Derivatives :
    • A study synthesized several oxadiazole derivatives and evaluated their binding affinity to GABA receptors. The most potent compounds demonstrated higher affinities than existing drugs like diazepam, indicating the potential of these derivatives in treating anxiety disorders .
  • In Vivo Studies :
    • In vivo studies have been conducted to assess the pharmacokinetics and bioavailability of related compounds. For instance, certain derivatives showed promising plasma levels and brain penetration after administration, which are critical factors for effective central nervous system (CNS) drugs .

Mechanism of Action

The mechanism of action of 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is unique due to its combination of benzimidazole, oxadiazole, and morpholine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone is a novel derivative that combines the benzimidazole and oxadiazole moieties, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Overview of Benzimidazole and Oxadiazole Derivatives

Benzimidazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial , antitumor , and anti-inflammatory activities. The oxadiazole ring has also been recognized for its ability to enhance bioactivity and specificity in drug design. Compounds containing these moieties often exhibit synergistic effects, making them promising candidates for drug development.

Anticancer Activity

Research indicates that compounds featuring the 1,3,4-oxadiazole scaffold demonstrate significant anticancer properties. For instance, a study conducted by Zhang et al. (2023) highlighted that derivatives of oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been documented extensively. The compound may exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown promising results against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the benzimidazole moiety contributes to this activity .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing oxadiazole rings have been noted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, which are critical in the inflammatory response. For instance, a derivative featuring a similar structure demonstrated significant inhibition of edema in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety can bind to active sites on enzymes, disrupting their function. This is particularly relevant in anticancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Apoptosis Induction : Compounds with benzimidazole structures often trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives possess antioxidant properties that help mitigate oxidative stress-related damage in cells.

Study 1: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of synthesized 1,3,4-oxadiazole-benzimidazole derivatives against five different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, several derivatives were tested against common pathogens. The results showed that compounds with the benzimidazole structure significantly inhibited bacterial growth compared to controls .

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for preparing 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-morpholinoethanone, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as cyclization of thiosemicarbazides to form the oxadiazole ring, followed by coupling with morpholinoethanone. Evidence from similar imidazole-oxadiazole hybrids (e.g., ) suggests refluxing in acetic acid with sodium acetate or ammonium acetate as a catalyst. Yield optimization may require temperature control (e.g., 80–100°C), stoichiometric adjustments (e.g., 1.1:1 molar ratio for reactive intermediates), and purification via recrystallization (e.g., DMF/acetic acid mixtures). Monitoring reaction progress with TLC or HPLC is critical to minimize by-products .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazole, oxadiazole, and morpholine moieties via characteristic chemical shifts (e.g., imidazole protons at δ 7.5–8.5 ppm). Mass spectrometry (UPLC-MS or HRMS) confirms molecular weight, while FTIR identifies functional groups like C=N (1650–1600 cm⁻¹) and S-C (700–600 cm⁻¹). Purity assessment via HPLC with a C18 column and acetonitrile/water gradients is recommended, as demonstrated in hydantoin derivatives ( ).

Q. How can researchers address stability issues during storage or experimental use?

  • Methodological Answer : Stability testing under varying conditions (pH, temperature, light) is critical. For example, highlights organic compound degradation in wastewater samples over nine hours, emphasizing the need for continuous cooling (4°C) to slow decomposition. For lab storage, use inert atmospheres (argon) and desiccants. Lyophilization may enhance long-term stability for hygroscopic derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Advanced approaches include:

  • Metabolic Profiling : Use liver microsome assays to identify degradation pathways.
  • Formulation Optimization : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance solubility and tissue targeting.
  • Pharmacokinetic Studies : Track plasma half-life via LC-MS/MS in rodent models.
  • Reference for structural analogs requiring stability-enhanced formulations for lab use .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like kinases or GPCRs. Use the compound’s 3D structure (optimized via DFT calculations) to assess binding affinity and key interactions (e.g., hydrogen bonds with oxadiazole sulfur or morpholine oxygen). Molecular dynamics simulations (NAMD/GROMACS) evaluate complex stability over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs mitigate limitations in reproducibility when scaling up synthesis?

  • Methodological Answer : Address batch variability by:

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, catalyst loading).
  • By-Product Analysis : Characterize impurities via LC-MS and adjust quenching steps (e.g., rapid cooling to prevent oxadiazole ring hydrolysis). highlights similar protocols for high-purity intermediates (≥95% HPLC) .

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